molecular formula C12H14ClF B1421076 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene CAS No. 1143461-51-1

5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene

Cat. No.: B1421076
CAS No.: 1143461-51-1
M. Wt: 212.69 g/mol
InChI Key: ZNSVSGYDYYOPEU-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene is an organic compound with the molecular formula C11H12ClF. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a pentene chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene typically involves the reaction of 3-chloro-5-fluorobenzene with appropriate alkenylating agents under controlled conditions. One common method involves the use of a Grignard reagent, where 3-chloro-5-fluorobenzene is reacted with a suitable alkenyl magnesium halide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates to ensure consistent product quality and yield. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator of these targets, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring, combined with the pentene chain, allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

1-chloro-3-fluoro-5-(4-methylpent-4-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF/c1-9(2)4-3-5-10-6-11(13)8-12(14)7-10/h6-8H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSVSGYDYYOPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301210479
Record name Benzene, 1-chloro-3-fluoro-5-(4-methyl-4-penten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143461-51-1
Record name Benzene, 1-chloro-3-fluoro-5-(4-methyl-4-penten-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-fluoro-5-(4-methyl-4-penten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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